![molecular formula C18H12 B124349 Chrysene-D12 CAS No. 1719-03-5](/img/structure/B124349.png)
Chrysene-D12
Overview
Description
Synthesis Analysis
While specific synthesis methods for Chrysene-D12 were not found in the search results, it’s worth noting that Chrysene-D12 is a type of polycyclic aromatic hydrocarbon (PAH). PAHs are commonly found in the environment as a result of partially burned organic materials, such as petroleum, plastics, rubber, lubricants, and wood .Molecular Structure Analysis
The IUPAC name for Chrysene-D12 is 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene . The InChI representation is InChI=1S/C18H12/c1-3-7-15-13 (5-1)9-11-18-16-8-4-2-6-14 (16)10-12-17 (15)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D .Physical And Chemical Properties Analysis
Chrysene-D12 has a molecular weight of 240.4 g/mol . It has a XLogP3 value of 5.7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 240.169221334 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 18 .Scientific Research Applications
Environmental Science: Monitoring and Analysis of Pollutants
Chrysene-D12 is extensively used as an analytical standard in environmental science for the monitoring and analysis of polycyclic aromatic hydrocarbons (PAHs) in various matrices . It serves as an internal standard to ensure the accuracy and precision of chromatographic measurements, particularly in the assessment of environmental contaminants.
Analytical Chemistry: Chromatography and Mass Spectrometry
In analytical chemistry, Chrysene-D12 is employed as a calibration standard in chromatographic methods and mass spectrometry for quantifying PAHs in complex samples . Its stable isotopic label allows for precise tracking and quantification, which is crucial for the accurate determination of PAH concentrations.
Pharmaceutical Research: Drug Metabolism Studies
Chrysene-D12 plays a role in pharmaceutical research, particularly in the study of drug metabolism . It is used to investigate the metabolic pathways of various drugs, as its deuterated form can be distinguished from endogenous compounds, providing clear insights into drug interactions and transformations.
Materials Science: Development of Novel Materials
In materials science, Chrysene-D12 is utilized in the synthesis and development of novel materials . Its incorporation into materials can help in understanding the behavior of PAHs within different material matrices and can aid in the development of materials with specific properties.
Toxicology: Toxicity Assessment and Risk Analysis
Toxicologists use Chrysene-D12 to assess the toxicity of PAHs and their impact on living organisms . It serves as a reference compound in toxicological studies to evaluate the risk and potential health effects of exposure to PAHs.
Forensic Science: Substance Identification and Quantification
Chrysene-D12 is applied in forensic science for the identification and quantification of PAHs in forensic samples . Its use as an internal standard helps in the accurate determination of PAHs, which can be crucial in criminal investigations involving environmental pollutants.
Safety and Hazards
Chrysene-D12 is suspected of causing genetic defects and may cause cancer . It is very toxic to aquatic life with long-lasting effects . It may cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
Chrysene-D12 is a deuterium-labeled variant of Chrysene . Chrysene is a high molecular weight (HMW), polycyclic aromatic hydrocarbon (PAH) known for its recalcitrance and carcinogenic properties . .
Mode of Action
It is known that deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could alter the compound’s interaction with its targets and any resulting changes.
Pharmacokinetics
The presence of deuterium in the compound could potentially influence these properties .
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriochrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDECIBYCCFPHNR-AQZSQYOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C43)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893474 | |
Record name | Chrysene-d12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chrysene-D12 | |
CAS RN |
1719-03-5 | |
Record name | Chrysene-d12 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysene-d12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1719-03-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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